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Compound of Interest

Compound Name:
2-Imidazol-1-yl-ethylamine

dihydrobromide

CAS No.: 167298-66-0

Cat. No.: B067299 Get Quote

Focus: 2-Imidazol-1-yl-ethylamine Dihydrobromide
(CAS 5739-10-6)
Abstract
This Application Note outlines the development of in vitro functional assays to characterize 2-
Imidazol-1-yl-ethylamine dihydrobromide, a structural isomer of histamine. While histamine

(2-(1H-imidazol-4-yl)ethanamine) acts as a potent agonist at H1, H2, H3, and H4 receptors, the

N-substituted isomer (1-substituted) exhibits a distinct pharmacological profile often utilized in

Structure-Activity Relationship (SAR) studies to define receptor binding pocket steric

constraints.

This guide details the protocol for a High-Throughput Calcium Flux Assay (targeting the Gq-

coupled H1 receptor) to determine the compound's potency (

) and intrinsic efficacy (

) relative to the endogenous ligand.

Compound Overview & Material Science
2-Imidazol-1-yl-ethylamine differs from histamine by the attachment point of the ethylamine

chain. In histamine, the chain is attached to the carbon at position 4 (or 5) of the imidazole ring.
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In this compound, it is attached to the nitrogen at position 1.[1][2][3][4] This "N-isomer"

modification typically results in significantly reduced affinity for H1 and H2 receptors, making it

a critical negative control or low-affinity probe for specificity screening.

Physical Properties & Stock Preparation[1][4]
Compound Name: 2-(1H-imidazol-1-yl)ethanamine dihydrobromide

CAS: 5739-10-6 (Parent amine) / Salt form varies

Molecular Weight:

Free Base (

): 111.15 g/mol

Dihydrobromide Salt (

): ~272.99 g/mol

Solubility: Highly soluble in water and DMSO due to the salt form.

Hygroscopy: The dihydrobromide salt is hygroscopic; store in a desiccator at -20°C.

Preparation Protocol:

Weighing: Rapidly weigh the compound to minimize moisture uptake.

Stock Solution (100 mM): Dissolve in anhydrous DMSO or distilled water.

Calculation: To make 1 mL of 100 mM stock, dissolve 27.3 mg of the dihydrobromide salt

in 1 mL solvent.

pH Adjustment: The dihydrobromide salt is acidic. If dissolving in unbuffered water for

immediate use, check pH. For cell-based assays, the buffering capacity of the assay buffer

(HBSS + 20 mM HEPES) is usually sufficient to neutralize the stock upon dilution (1:1000).

Mechanism of Action: H1 Receptor Signaling
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The primary screen for histamine-like activity targets the Histamine H1 Receptor (H1R), a G

q-coupled GPCR.[3] Activation triggers the Phospholipase C (PLC) cascade, resulting in
intracellular calcium release.
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Figure 1: The Gq-coupled signaling cascade utilized in the calcium flux assay. The assay

measures the kinetic increase in cytosolic calcium.

Assay Development: Kinetic Calcium Flux
Objective: Determine if 2-Imidazol-1-yl-ethylamine acts as a full agonist, partial agonist, or

inactive analog at the H1 receptor.

Experimental Design
Cell Line: CHO-K1 or HEK293 stably expressing human H1R (Recombinant). HeLa cells

(endogenous H1) are a suitable alternative.

Detection: Fluo-4 AM or Calcium-6 (Molecular Devices) fluorescent dye.

Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Detailed Protocol
Step 1: Cell Plating

Harvest H1R-expressing cells using Accutase (avoid Trypsin if possible to preserve receptor

integrity).

Resuspend in growth medium at

cells/mL.
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Dispense 20 µL/well (10,000 cells) into a 384-well black-wall/clear-bottom poly-D-lysine

coated plate.

Incubate overnight at 37°C, 5%

.

Step 2: Dye Loading

Prepare Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Add 2.5 mM Probenecid (inhibits

anion transporter to keep dye inside cells).

Prepare Dye Solution: Dissolve Fluo-4 AM in DMSO, then dilute into Assay Buffer to 4 µM

final concentration.

Remove culture media from the plate (or add 2X dye if using a no-wash kit).

Add 20 µL Dye Solution to cells.

Incubate: 60 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.

Step 3: Compound Preparation (The Challenge) Since N-isomers are often weak, the dose-

response curve must cover a high concentration range.

Top Concentration: Prepare 1 mM (1000 µM) in Assay Buffer (diluted from 100 mM DMSO

stock). DMSO final concentration must be < 1%.

Serial Dilution: Perform a 1:3 serial dilution (10 points).

Range: 1 mM down to ~50 nM.

Controls:

Positive: Histamine (Top conc: 10 µM).

Negative: Assay Buffer + DMSO (Vehicle).
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Antagonist Mode (Optional): Pre-incubate with Pyrilamine (1 µM) to confirm H1 specificity

if a signal is observed.

Step 4: Kinetic Read

Transfer plate to FLIPR/Reader.

Baseline Read: Measure fluorescence (

) for 10 seconds.

Injection: Inject 5X concentrated compound (e.g., 5 µL into 20 µL volume).

Response Read: Measure continuously for 90-120 seconds.
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Figure 2: Step-by-step workflow for the high-throughput calcium mobilization assay.
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Data Analysis & Interpretation
Data should be normalized to the maximal response elicited by a saturating concentration of

Histamine (10 µM).

Calculations:

Expected Results Table:

Parameter Histamine (Control)
2-Imidazol-1-yl-
ethylamine

Interpretation

~10 - 100 nM > 100 µM (or Inactive)

N-substitution

drastically reduces H1

affinity.

100% < 20%
Likely a weak partial

agonist or inactive.

Hill Slope 1.0 N/A
If curve is incomplete,

slope is unreliable.

Scientific Insight: If 2-Imidazol-1-yl-ethylamine shows no agonist activity, it should be tested as

an antagonist. Run a second assay: Incubate cells with the compound for 15 minutes, then

inject Histamine (

concentration). If the Histamine signal is suppressed, the compound acts as an antagonist.

Troubleshooting & Critical Factors
pH Artifacts: The dihydrobromide salt is acidic. If the assay buffer turns yellow (phenol red

indicator) upon compound addition, the pH has dropped. This causes false-negative calcium

signals (dye quenching) or non-specific cellular stress. Action: Ensure HEPES concentration

is adequate (20 mM) or adjust stock pH with NaOH.

High Concentration Solubility: At >1 mM, the compound may precipitate in aqueous buffer.

Inspect source plate for turbidity.
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Desensitization: H1 receptors desensitize rapidly. Ensure cells are not disturbed or subject to

temperature fluctuations prior to the read.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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